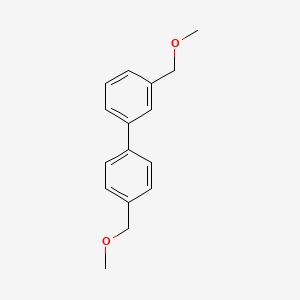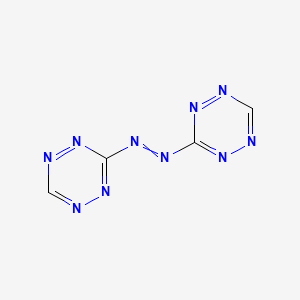![molecular formula C9H9F3O2 B14249670 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol CAS No. 499202-34-5](/img/structure/B14249670.png)
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol is a compound that contains a trifluoromethyl group attached to a phenol ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of a trifluoromethylated phenol derivative with a methoxyethylating agent under controlled conditions . The reaction requires a high temperature (around 130°C) and an inert atmosphere to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological activities . The phenol group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1R)-1-Amino-2,2,2-trifluoroethyl]-4-(trifluoromethyl)phenol
- 2-[(1R)-1-Aminoethyl]-4-(trifluoromethoxy)phenol
Uniqueness
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol is unique due to the presence of both a trifluoromethyl group and a methoxyethyl group attached to the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for various applications .
Propiedades
Número CAS |
499202-34-5 |
|---|---|
Fórmula molecular |
C9H9F3O2 |
Peso molecular |
206.16 g/mol |
Nombre IUPAC |
2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol |
InChI |
InChI=1S/C9H9F3O2/c1-14-8(9(10,11)12)6-4-2-3-5-7(6)13/h2-5,8,13H,1H3/t8-/m1/s1 |
Clave InChI |
LNMWWUISUXGSFY-MRVPVSSYSA-N |
SMILES isomérico |
CO[C@H](C1=CC=CC=C1O)C(F)(F)F |
SMILES canónico |
COC(C1=CC=CC=C1O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



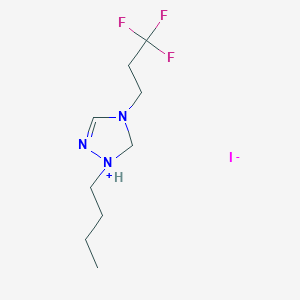
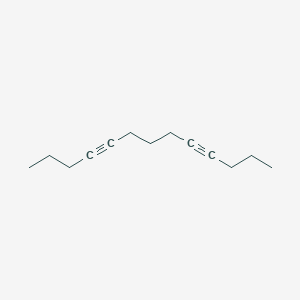
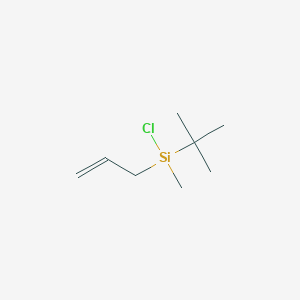
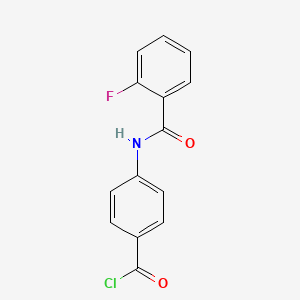
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
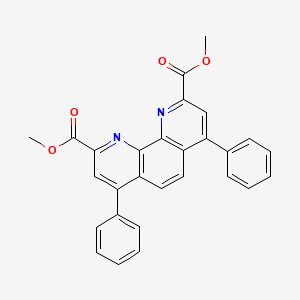

![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
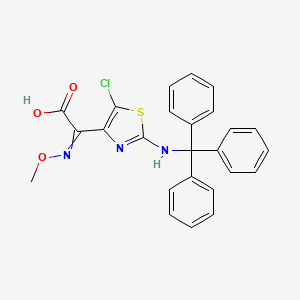
![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
